3-氯-4'-羟基二苯甲酮

描述

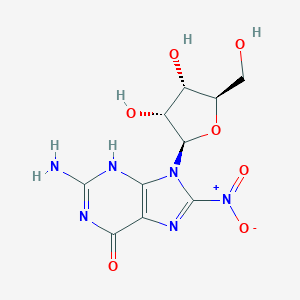

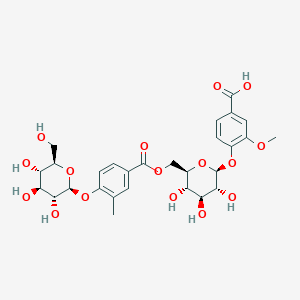

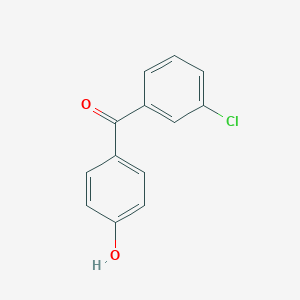

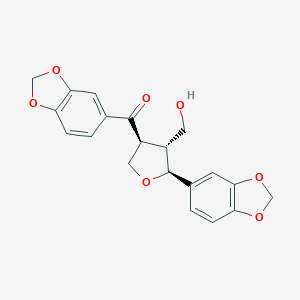

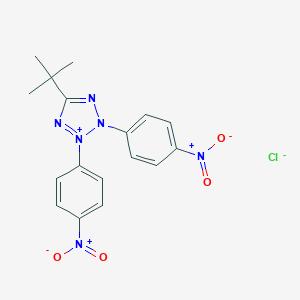

3-Chloro-4’-hydroxybenzophenone, also known as (3-Chlorophenyl) (4-hydroxyphenyl)methanone, is a compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 . It is an impurity of Fenofibric acid, the active metabolite of fenofibrate .

Synthesis Analysis

The synthesis of 4-Chloro,4’-Hydroxybenzophenone can be achieved from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . Another method involves the Fries rearrangement of phenyl p-chloro-benzoate in the presence of aluminium chloride, without solvent, at 160° for 5 min, between 120° and 160° .Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-hydroxybenzophenone has been confirmed using single crystal X-ray diffraction (XRD) studies . The presence of various functional groups were identified using FTIR and FT-Raman spectra studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Chloro-4’-hydroxybenzophenone include the Friedel-Crafts acylation reaction . This reaction involves the use of phenol with different acylating agents such as p-chlorobenzoic acid, p-chlorobenzoylchloride, p-chlorobenzotrichloride, etc., in the presence of catalysts .Physical And Chemical Properties Analysis

3-Chloro-4’-hydroxybenzophenone is a solid compound with a melting point of 178.0 to 181.0 °C . It has a molecular weight of 232.66 . The compound is white to brown to dark green powder to crystal in appearance .科学研究应用

Nonlinear Optical Materials

3-Chloro-4’-hydroxybenzophenone: is utilized in the development of nonlinear optical (NLO) materials, which are pivotal in optoelectronics applications. These materials are integral for optical modulation, switching, logic, and electro-optic shutters. They play a significant role in telecommunications and signal processing due to their ability to manipulate light in various ways .

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of fenofibrate, a lipid-lowering drug. It is involved in the production of fenofibric acid, which is used to treat high cholesterol and triglyceride levels, thereby reducing the risk of heart disease .

Cosmetic Industry Applications

In the cosmetic industry, 3-Chloro-4’-hydroxybenzophenone is a valuable ingredient due to its ultraviolet (UV) absorption properties. It’s used in products like lipsticks, facial creams, and shampoos to protect against UV radiation .

Material Science

The unique molecular structure of 3-Chloro-4’-hydroxybenzophenone allows for the engineering of novel materials with tailored characteristics. These can include enhanced mechanical strength, thermal stability, or optical performance, making it a versatile component in material science .

Chemical Synthesis

As an intermediate, 3-Chloro-4’-hydroxybenzophenone is employed in various chemical synthesis processes. It’s used in Friedel-Crafts acylation reactions, which are fundamental in creating complex organic compounds. The compound’s role in eco-friendly catalysis is also noteworthy, as it helps reduce hazardous waste generation .

Environmental Applications

While specific environmental applications of 3-Chloro-4’-hydroxybenzophenone are not directly mentioned in the available literature, compounds like it are often assessed for their environmental impact. This includes studying their biodegradability, potential bioaccumulation, and toxicity to ensure safe use and disposal .

安全和危害

未来方向

The organic benzophenone derivatives, including 3-Chloro-4’-hydroxybenzophenone, have excellent applications in nonlinear optical (NLO) devices, ultraviolet protection products, cosmetic ingredients for ultraviolet absorption, photoinitiators for photopolymerization, dyes, and chemical synthesis . They are also used as intermediators for the synthesis of drugs .

作用机制

Target of Action

3-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate, a class of lipid-lowering drugs . It plays a crucial role in the production of these pharmaceuticals, acting as a key building block in their chemical structure .

Mode of Action

The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The reaction involves the formation of a biaryl ether bond, which is a key structural feature of fenofibrate .

Biochemical Pathways

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor to 3-Chloro-4’-hydroxybenzophenone, were investigated by in vitro assays . Ab7, an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5) yielding 4-hydroxybenzoic acid (4-HBA) .

Result of Action

The result of the action of 3-Chloro-4’-hydroxybenzophenone is the production of fenofibrate, a lipid-lowering drug . Fenofibrate is used to reduce cholesterol levels in patients with hypercholesterolemia and mixed dyslipidemia .

Action Environment

The synthesis of 3-Chloro-4’-hydroxybenzophenone is influenced by environmental factors such as temperature and the presence of specific catalysts . The reaction takes place in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The method merits over conventional methods as it reduces the generation of hazardous waste, is eco-friendly, and simple in workup process and easy separation .

属性

IUPAC Name |

(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFARANORDJNAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486255 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-hydroxybenzophenone | |

CAS RN |

61002-52-6 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)